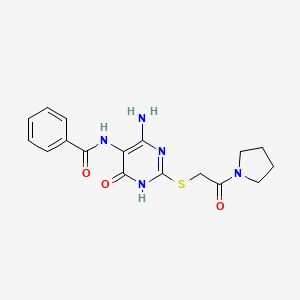

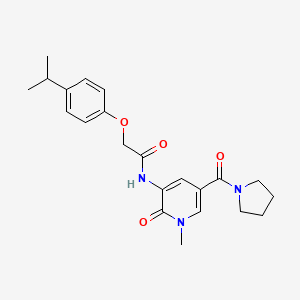

2-((2-Chlorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 2-((2-Chlorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate often involves multi-step reactions that yield intermediate products with significant potential for further transformation. For example, microwave-assisted synthesis has been shown to be an efficient method for producing 2-aminothiophene-3-carboxylic acid derivatives, a closely related class of compounds, under microwave irradiation within a two-minute window, demonstrating the efficiency of modern synthetic techniques in creating complex organic molecules (Hesse, Perspicace, & Kirsch, 2007).

Molecular Structure Analysis

The molecular structure of compounds akin to this compound is characterized by the presence of amino and carboxyl groups, which can participate in various inter- and intra-molecular interactions. Studies employing single crystal X-ray diffraction analysis have revealed that these compounds crystallize in specific crystal systems and are further stabilized through hydrogen bond interactions and other weak forces, highlighting the complexity and stability of their molecular structures (Tao et al., 2020).

Chemical Reactions and Properties

These compounds undergo a variety of chemical reactions, including but not limited to Chan-Lam cross-coupling, which has been employed for the N-arylation of methyl 2-aminothiophene-3-carboxylate, illustrating the versatility and reactivity of the thiophene moiety in facilitating the formation of new bonds (Rizwan et al., 2015).

Physical Properties Analysis

The physical properties of such compounds are influenced by their crystalline structure, which dictates their stability, solubility, and melting points. The analysis of their crystal packing through dispersion, electrostatic, and total energies provides insight into the dominance of dispersion energy in their crystal packing, an essential factor in determining their physical state and behavior under different conditions (Tao et al., 2020).

Chemical Properties Analysis

The chemical properties of this compound and related compounds are defined by their functional groups. The amino and carboxyl groups, in particular, play a crucial role in their reactivity, allowing for the formation of hydrogen bonds and other types of interactions that facilitate various chemical reactions. These properties make them valuable intermediates in the synthesis of more complex organic molecules (Tao et al., 2020).

科学的研究の応用

Crystal Structure and Computational Study

Methyl-3-aminothiophene-2-carboxylate (MATC), an intermediate related to the chemical structure , is crucial in organic synthesis, medicine, dyes, and pesticides. A study by Tao et al. (2020) reveals that MATC crystallizes in the monoclinic crystal system and is linked through various hydrogen bond interactions. This compound's properties are enhanced by amino and carboxyl groups, allowing for diverse inter- and intra-interactions, essential in the study of crystal packing and electronic properties (Tao et al., 2020).

Synthesis and Reactions

The synthesis and reactions of methyl 3-hydroxythiophene-2-carboxylate derivatives, similar to the compound , have been explored. Corral & Lissavetzky (1984) demonstrated a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, highlighting the versatility of these compounds in chemical synthesis (Corral & Lissavetzky, 1984).

Dyes for Polyester Fibres

Ethyl-2-aminothiophene-3-carboxylates, closely related to the compound of interest, have been used in synthesizing monoazo disperse dyes for dyeing polyester fibers. The dyes derived from these compounds exhibit good wash, perspiration, sublimation, and rub fastness ratings on polyester fabrics, although they show poor photostability (Iyun et al., 2015).

Antibacterial Activity

In medicinal chemistry, 2-aminothiophene is a significant pharmacophore exhibiting a wide spectrum of biological activities. A study conducted in 2019 demonstrated an efficient synthesis of N-benzyl substituted 2-aminothiophene-3-carboxylic acid derivatives, which were tested for antibacterial activity against Gram-negative and Gram-positive bacteria. Some of these compounds showed good antibacterial activity, underlining their potential in medicinal applications (Anonymous, 2019).

作用機序

Target of Action

The compound “2-((2-Chlorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate” belongs to the class of thiophene derivatives . Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

Thiophene derivatives are known to interact with various biological targets depending on their specific structures and functional groups .

Biochemical Pathways

Without specific studies, it’s difficult to determine the exact biochemical pathways affected by “this compound”. Thiophene derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities .

特性

IUPAC Name |

[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3S/c1-10-6-7-21-14(10)15(19)20-9-13(18)17-8-11-4-2-3-5-12(11)16/h2-7H,8-9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJSMZOKGTZWKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)OCC(=O)NCC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,6-Difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)urea](/img/structure/B2496949.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)ethanesulfonamide](/img/structure/B2496950.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2496957.png)

![2-Phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2496958.png)

![Methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2496959.png)

![2,6-difluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2496964.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2496966.png)

![(E)-2-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]ethenesulfonamide](/img/structure/B2496967.png)